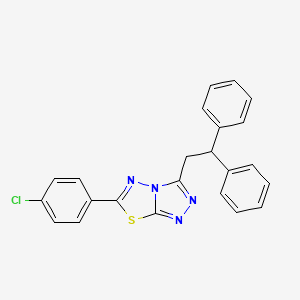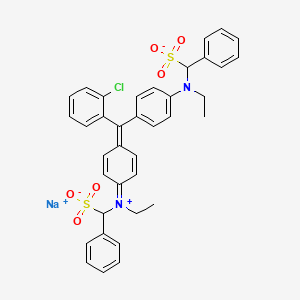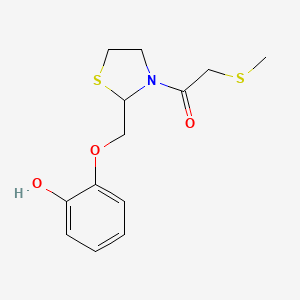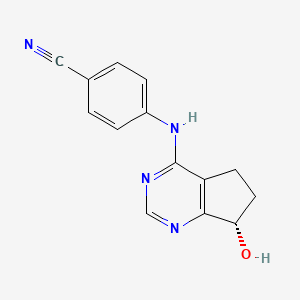
Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzonitrile group and a cyclopentapyrimidinyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction typically requires a catalyst and specific reaction conditions, such as a temperature of 120°C and a reaction time of 2 hours . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile compounds often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their scalability and cost-effectiveness. The use of ionic liquids in industrial processes has also been explored to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper salts for amidation reactions, hydroxylamine hydrochloride for nitrile formation, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .
Major Products
Major products formed from these reactions include amides, amines, and other substituted benzonitrile derivatives .
Applications De Recherche Scientifique
Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research explores its potential therapeutic applications, such as hypotensive activity.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- involves its interaction with specific molecular targets and pathways. For example, in electrochemical amidation reactions, the compound acts as an amino source, facilitating the formation of N-phenylacetamide and N-benzylacetamides . The presence of a copper catalyst enhances the efficiency of these reactions under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- include:
4-Aminobenzonitrile: Known for its use as a radioprotective agent and in the synthesis of methacrylic monomers.
Benzonitrile: A simpler compound used in the synthesis of benzoic acid, benzylamine, and benzamide.
Uniqueness
The uniqueness of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- lies in its complex structure, which allows for diverse chemical reactions and applications. Its ability to act as an amino source in electrochemical reactions sets it apart from simpler benzonitrile derivatives .
Propriétés
Numéro CAS |
130144-61-5 |
|---|---|
Formule moléculaire |
C14H12N4O |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
4-[[(7S)-7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]benzonitrile |
InChI |
InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)/t12-/m0/s1 |
Clé InChI |
YKTSVZRWKHWINV-LBPRGKRZSA-N |
SMILES isomérique |
C1CC2=C([C@H]1O)N=CN=C2NC3=CC=C(C=C3)C#N |
SMILES canonique |
C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


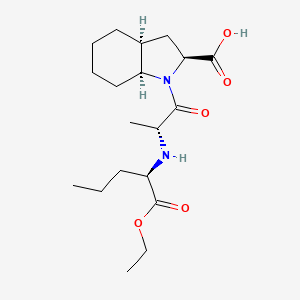

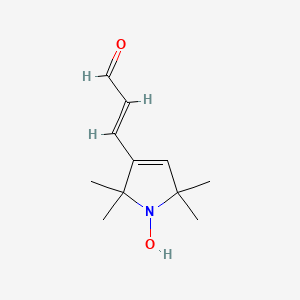
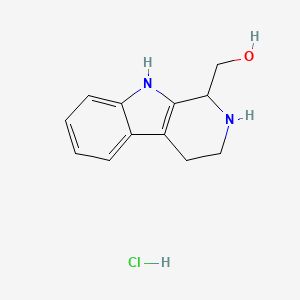
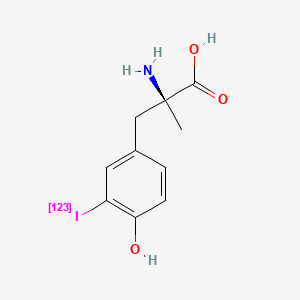
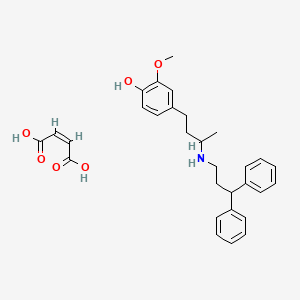

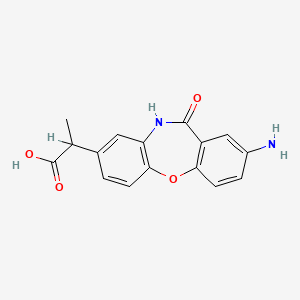

![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)

